7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid
CAS No.:
Cat. No.: VC15847839
Molecular Formula: C9H7BrN2O2S
Molecular Weight: 287.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrN2O2S |
|---|---|
| Molecular Weight | 287.14 g/mol |
| IUPAC Name | 7-bromo-2-methylsulfanyl-3H-benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H7BrN2O2S/c1-15-9-11-6-3-4(8(13)14)2-5(10)7(6)12-9/h2-3H,1H3,(H,11,12)(H,13,14) |
| Standard InChI Key | LXAOVKFDHBFAIG-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC2=C(N1)C=C(C=C2Br)C(=O)O |
Introduction
7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzoimidazole family. It is characterized by its complex structure, which includes bromine, sulfur, and nitrogen atoms. This compound has gained significant attention in chemical research due to its unique structural properties and potential biological activities .
Synthesis of 7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid
The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Advanced techniques such as continuous flow reactors may be employed for optimization purposes.
Synthetic Steps
While specific detailed synthetic steps are not provided in the available literature, they generally involve:
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Formation of the benzimidazole core: This step often requires condensation reactions involving appropriate precursors.
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Introduction of functional groups: Bromination and methylthiolation reactions are critical for incorporating the bromine and methylthio groups into the molecule.
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Carboxylation: The introduction of a carboxylic acid group at position 5 completes the synthesis.
Potential Reactions
Some common reactions include:
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Substitution reactions: Replacement or modification of existing functional groups.
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Coupling reactions: Formation of new bonds with other molecules using catalysts like palladium or copper.
These transformations can lead to diverse products useful in pharmaceuticals or agrochemicals.
Biological Activities and Applications
This compound's unique combination of functional groups enhances its binding affinity towards specific biological targets, making it valuable in drug development studies. Its interactions with enzymes or receptors could inhibit their activity or alter their function.
Fields of Application
It has potential applications in:
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Pharmaceutical Research: As an inhibitor or modulator for enzymes involved in disease pathways.
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Agrochemical Development: For pest control through targeted biochemical pathways.
Comparison with Analogues
Several compounds share structural similarities but differ significantly due to variations in substituents:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-Bromo-2-methylthio... | C9H7BrN2O2S | Contains both Br & SMe; carboxylate functionality |
| 7-Bromo-2-methyl... | C10H9BrN2O | Lacks SMe; only contains Br & Me substituents |
| 5-Bromo-benzimidazole | C7H6BrN | Simplified structure without any additional functionalities |
These differences impact their reactivity and biological activity profiles significantly .
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